Succinimidyl laurate

Catalog No.
S798576
CAS No.
14565-47-0
M.F
C16H27NO4
M. Wt
297.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinimidyl laurate

CAS Number

14565-47-0

Product Name

Succinimidyl laurate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) dodecanoate

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)21-17-14(18)12-13-15(17)19/h2-13H2,1H3

InChI Key

LRKGVVJOUNKTGG-UHFFFAOYSA-N

SMILES

Array

Synonyms

Succinimidyllaurate;2,5-dioxopyrrolidin-1-yldodecanoate;14565-47-0;AC1MCXQA;(2,5-dioxopyrrolidin-1-yl)Dodecanoate;L3900_SIGMA;SCHEMBL2100267;Dodecanoicacidsuccinimidylester;MolPort-002-893-950;BTB13883;CCG-43579;ZINC71788588;LauricacidN-hydroxysuccinimideester;MCULE-8808203863;LP074797;2,5-dioxotetrahydro-1H-pyrrol-1-yllaurate;LAURICACID-N-HYDROXY-SUCCINIMIDEESTER;SR-01000633486-1

Canonical SMILES

CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Succinimidyl laurate is an amine-reactive N-hydroxysuccinimide (NHS) ester of lauric acid, a saturated 12-carbon (C12) fatty acid. Its primary function is the covalent attachment of the C12 lauryl chain onto primary amines on proteins, peptides, nanoparticles, and surfaces. This modification introduces a defined level of hydrophobicity, which is critical for modulating interactions with lipid membranes, altering protein solubility, and functionalizing surfaces for specific biological or material science applications. [REFS-1, REFS-2] The pre-activated NHS ester form offers a streamlined, high-yield approach for creating stable amide bonds under mild aqueous conditions. [3]

Substituting Succinimidyl laurate with analogs is often impractical due to the specific properties conferred by the C12 chain. Shorter-chain esters (e.g., from C8 or C10 acids) provide insufficient hydrophobicity for stable membrane anchoring, while longer-chain esters (e.g., succinimidyl palmitate, C16) exhibit significantly lower solubility in aqueous and organic media, complicating handling and reaction setup. [1] Furthermore, opting for a cheaper, workflow-based substitution like in-situ activation of lauric acid with EDC and NHS introduces significant process variability. This common laboratory method is prone to forming N-acylurea byproducts that are difficult to remove, leading to heterogeneous products and compromising the reproducibility essential for manufacturing, diagnostic, and regulated research applications. [REFS-2, REFS-3]

Processability Advantage: Superior Aqueous Solubility vs. Longer-Chain Analogs

The C12 lauryl chain provides a critical balance between hydrophobicity and processability. While the NHS ester itself is not highly water-soluble, the parent fatty acid's solubility is a strong indicator of handling characteristics in aqueous buffers. Monomeric lauric acid (C12) has a solubility of >500 µM in pH 7.4 buffer, whereas myristic acid (C14) solubility drops sharply to 20-30 µM. Palmitic acid (C16) shows a tendency for aggregation even at concentrations below 1 µM. [1] This dramatic decrease in solubility for C14 and C16 analogs makes Succinimidyl laurate a more practical choice for consistent reaction conditions and easier handling, especially in bioconjugation workflows that require dissolution in co-solvents followed by dilution in aqueous media.

Evidence DimensionMonomeric solubility of parent fatty acid in pH 7.4 buffer
Target Compound Data>500 µM (for Lauric Acid, C12)
Comparator Or BaselineMyristic Acid (C14): 20-30 µM; Palmitic Acid (C16): <1 µM
Quantified DifferenceAt least 16-25x more soluble than the C14 analog and >500x more soluble than the C16 analog.
ConditionsSaturated fatty acids in phosphate buffer (pH 7.4) at 37°C.

Improved solubility simplifies reaction setup, reduces the risk of precipitation during conjugation, and allows for more reliable and reproducible modification procedures compared to less soluble, longer-chain alternatives.

Reproducibility and Purity: Eliminates N-Acylurea Byproducts Common to EDC/NHS In Situ Activation

A primary procurement driver for pre-activated NHS esters is the avoidance of side reactions inherent to in-situ activation chemistries. When activating free lauric acid with EDC/NHS, the highly unstable O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. [1] This byproduct is difficult to remove from the final conjugate and can interfere with downstream applications. Procuring purified Succinimidyl laurate bypasses this step entirely, providing a direct one-step reaction with the target amine. This leads to a more homogenous product mixture, higher control over stoichiometry, and eliminates a significant source of process variability and contamination.

Evidence DimensionFormation of Key Byproduct
Target Compound DataDoes not generate N-acylurea byproduct during the amine coupling step.
Comparator Or BaselineEDC/NHS in-situ activation of Lauric Acid: Prone to formation of stable N-acylurea byproduct.
Quantified DifferenceQualitative but critical difference in reaction pathway and product purity.
ConditionsStandard aqueous bioconjugation reaction conditions.

For any application requiring high purity and batch-to-batch consistency, such as therapeutic development, diagnostics, or GMP manufacturing, using a pre-purified reagent like Succinimidyl laurate is essential to ensure a clean, reproducible, and well-defined final product.

Functional Performance: Strongest Antimicrobial Activity Among Saturated Fatty Acids

When the attached acyl chain itself is the functional moiety, chain length is critical. In studies of antimicrobial activity against *P. acnes*, the causative agent in acne, lauric acid (C12) demonstrates significantly higher potency than other common saturated fatty acids. The minimum inhibitory concentration (MIC) for lauric acid was found to be 80 µg/mL. In the same assay, both palmitic acid (C16) and oleic acid (C18:1) showed negligible antimicrobial activity at concentrations up to 100 µg/mL. [1] This makes Succinimidyl laurate the specific choice for functionalizing surfaces or liposomes where the C12 chain is intended to provide a direct antimicrobial effect.

Evidence DimensionAntimicrobial activity against *P. acnes*
Target Compound DataParent fatty acid (Lauric Acid, C12) shows strong activity (MIC ≈ 80 µg/mL).
Comparator Or BaselinePalmitic Acid (C16) and Oleic Acid (C18:1) show negligible activity at concentrations up to 100 µg/mL.
Quantified DifferenceQualitatively potent antimicrobial activity where longer-chain analogs are ineffective.
ConditionsIn vitro incubation with *P. acnes* (1x10^7 CFU/mL) for 5 hours.

This evidence justifies the procurement of Succinimidyl laurate specifically for creating materials (e.g., textiles, medical device coatings, cosmetic formulations) where the immobilized lauryl group must provide a direct, potent antimicrobial function.

Functionalization of Liposomes and Nanoparticles for Drug Delivery

The C12 chain of Succinimidyl laurate is ideal for anchoring targeting ligands or other molecules to the surface of lipid-based drug delivery systems. [1] Its chain length is sufficient to securely embed within the lipid bilayer, while its superior solubility compared to C14+ analogs ensures a more manageable and reproducible conjugation process during formulation. [2]

Creation of Antimicrobial Surfaces and Coatings

For applications requiring a covalently bound antimicrobial agent, Succinimidyl laurate is the indicated choice. The demonstrated high potency of the laurate moiety against bacteria like *P. acnes* makes it suitable for modifying materials used in dermatology, medical devices, or consumer care products where preventing bacterial colonization is critical. [3]

High-Reproducibility Protein Acylation in Regulated Environments

In diagnostic assay development or biopharmaceutical manufacturing, process control and product purity are paramount. Using pre-activated and purified Succinimidyl laurate eliminates the risk of byproduct formation associated with EDC/NHS chemistries, ensuring high batch-to-batch consistency and a well-defined, homogenous final product. [4]

Modulating Protein Hydrophobicity for Membrane Interaction Studies

Researchers studying protein-membrane interactions can use Succinimidyl laurate to systematically increase a protein's hydrophobicity. The C12 chain provides a defined hydrophobic modification, allowing for controlled studies on how lipidation affects protein localization, folding, and function at the lipid interface. [5]

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

297.19400834 Da

Monoisotopic Mass

297.19400834 Da

Heavy Atom Count

21

Wikipedia

Succinimidyl laurate

Dates

Last modified: 08-15-2023

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